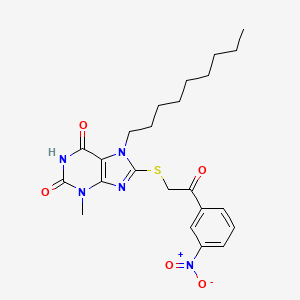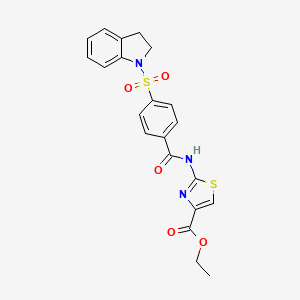![molecular formula C14H12N4O2S B2626505 6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251619-04-1](/img/structure/B2626505.png)
6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPI-0004 is a novel chemical compound with the molecular formula C14H12N4O2S and a molecular weight of 300.34. It has gained interest in scientific research due to its potential applications in various fields.
Synthesis Analysis
The synthesis of CPI-0004 or similar compounds often involves complex organic reactions. For example, 1,3-dimethyl-6-aminouracil was converted into various 8-N-arylaminotheophyllines through successive reactions with phosgeniminium chloride (N,N-dimethyldichloromethyleniminium chloride), trimethylsilyl azide, and arylamines .Molecular Structure Analysis
The molecular structure of CPI-0004 is characterized by a bicyclic [6 + 6] system, which includes a pyrimidine ring fused with an isothiazolo ring . The compound also contains a cyclopropylmethyl group and a 2-pyridyl group attached to the bicyclic system.Chemical Reactions Analysis
The chemical reactions involving CPI-0004 or similar compounds are complex and can involve multiple steps. For instance, the synthesis of pyrimido[4,5-d]pyrimidines involves various synthetic methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Researchers have developed novel synthetic pathways to create derivatives of isothiazolo[4,5-d]pyrimidine compounds, showcasing the versatility of these frameworks in organic synthesis. For instance, the novel synthesis of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles has been utilized for preparing new derivatives bearing various functional groups, indicating the potential for further chemical modifications and applications in drug design and development (Chang, Cho, & Kim, 2003).
Heterocyclic Chemistry and Supramolecular Assemblies
The creation of novel crown-containing hydrogen-bonded supramolecular assemblies demonstrates the application of isothiazolo[4,5-d]pyrimidine derivatives in the field of supramolecular chemistry. These compounds have been shown to form 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, highlighting their potential in creating new materials with specific molecular recognition and assembly properties (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antiviral and Antitumor Activities
Isothiazolopyrimidine derivatives have been identified as potent antiviral agents against HIV-1 infection, showcasing the potential of these compounds in developing new antiviral drugs. The modification of the hydrophobic aryl substituent on the benzene substructure has been found to significantly improve anti-HIV activity, presenting a strategy for enhancing the antiviral efficacy of these compounds (Okazaki, Mizuhara, Shimura, Murayama, Ohno, Oishi, Matsuoka, & Fujii, 2015).
Antimicrobial Evaluation
Compounds containing the isothiazolopyrimidine scaffold have shown variable inhibitory effects against tested microorganisms, indicating their potential in antimicrobial drug development. Novel heteroannulated compounds, including chromenopyridopyrimidines, have been synthesized and evaluated for their antimicrobial properties, underscoring the importance of structural diversity in achieving desired biological activities (Allehyani, 2022).
Orientations Futures
The future directions of research involving CPI-0004 or similar compounds could involve further exploration of their synthesis methods, reactivities, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Propriétés
IUPAC Name |
6-(cyclopropylmethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-13-12-11(16-14(20)18(13)7-8-4-5-8)10(17-21-12)9-3-1-2-6-15-9/h1-3,6,8H,4-5,7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWAISZQTZFLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane](/img/structure/B2626424.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2626426.png)
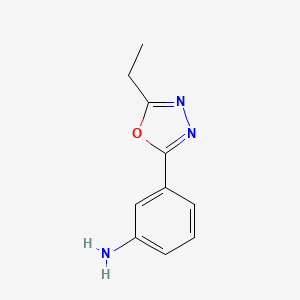
![(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2626429.png)
![6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2626430.png)
![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)
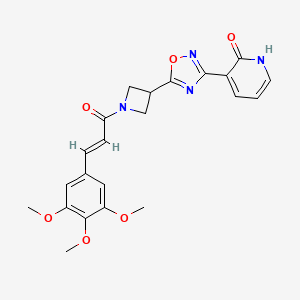
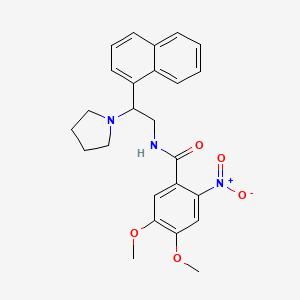
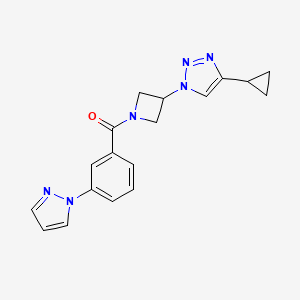
![4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2626438.png)
